6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is an organic compound that features a boron-containing dioxaborolane ring attached to a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst, such as palladium, under mild conditions. The general reaction scheme can be represented as follows:
Starting Materials: Picolinaldehyde and bis(pinacolato)diboron.
Catalyst: Palladium-based catalyst.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The boron-containing dioxaborolane ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts are commonly used in cross-coupling reactions, with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.
Reduction: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives, depending on the coupling partner used.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Biological Research: The compound can be used in the study of boron-containing molecules and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde largely depends on the specific reactions it undergoes. In cross-coupling reactions, the boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the formation of new carbon-carbon bonds. The aldehyde group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with a pyridine ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A compound with three dioxaborolane groups attached to a benzene ring.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehyde is unique due to the presence of both an aldehyde group and a boron-containing dioxaborolane ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science.
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c1-11(2)12(3,4)17-13(16-11)10-7-5-6-9(8-15)14-10/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOCHGAHIUKMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590539 |
Source
|
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-53-9 |
Source
|
Record name | 2-Pyridinecarboxaldehyde, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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